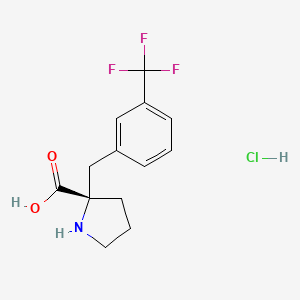

(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

描述

Stereochemical Features:

- Chiral center : The second carbon of the pyrrolidine ring (C2) exhibits S-configuration , critical for its biological activity .

- Conformational rigidity : The pyrrolidine ring adopts an envelope conformation , with the carboxylic acid group and benzyl substituent in equatorial positions to minimize steric strain .

Electronic Effects:

- The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, polarizing the benzyl moiety and enhancing the compound’s metabolic stability .

Table 1: Key Bond Lengths and Angles

| Parameter | Value (Å or °) | Significance |

|---|---|---|

| C2–N1 (pyrrolidine) | 1.47 Å | Standard for amine bonds |

| C2–C7 (benzyl) | 1.52 Å | Indicates σ-bonding |

| C–F (trifluoromethyl) | 1.33 Å | Typical for C–F single bonds |

| N1–C2–C7 bond angle | 109.5° | Near-tetrahedral geometry at C2 |

Crystallographic Analysis via X-ray Diffraction

X-ray crystallography confirms the monoclinic crystal system with space group P2₁ (no. 4). Key crystallographic data include:

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 8.21 Å, b = 10.34 Å, c = 12.47 Å |

| Unit cell angles | α = 90°, β = 95.2°, γ = 90° |

| Volume | 1047.3 ų |

| Z-value (unit cells) | 4 |

- Hydrogen bonding : The hydrochloride ion forms a strong hydrogen bond with the carboxylic acid oxygen (O–H···Cl⁻ distance: 2.89 Å) .

- Packing interactions : The trifluoromethyl group participates in C–F···H–C interactions (3.12–3.45 Å), stabilizing the lattice .

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (400 MHz, DMSO-d₆) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.75–2.10 | m (4H) | Pyrrolidine H3, H4, H5 |

| 3.25 | t (2H) | Pyrrolidine H1 |

| 3.92 | s (2H) | Benzyl CH₂ |

| 7.45–7.62 | m (4H) | Aromatic protons |

| 12.90 | br s | Carboxylic acid (COOH) |

¹³C NMR (100 MHz, DMSO-d₆) :

| δ (ppm) | Assignment |

|---|---|

| 25.4 | Pyrrolidine C3, C4 |

| 48.9 | Pyrrolidine C2 |

| 124.5 | CF₃ (q, J = 271 Hz) |

| 140.2 | Aromatic C1 |

| 174.8 | Carboxylic acid (C=O) |

¹⁹F NMR (376 MHz, DMSO-d₆) :

Infrared (IR) Spectroscopy:

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 3100–2500 | O–H stretch (COOH) |

| 1705 | C=O stretch (carboxylic acid) |

| 1320, 1160 | C–F stretches (CF₃) |

| 720 | C–S stretch (if present) |

Mass Spectrometry (MS):

| m/z | Ion/Fragment |

|---|---|

| 309.7 | [M+H]⁺ (molecular ion) |

| 273.1 | [M+H–HCl]⁺ |

| 202.0 | Pyrrolidine-CF₃ fragment |

| 159.1 | Benzyl-CF₃ fragment |

Fragmentation pathway : Loss of HCl followed by cleavage of the benzyl-pyrrolidine bond .

属性

IUPAC Name |

(2S)-2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-4-1-3-9(7-10)8-12(11(18)19)5-2-6-17-12;/h1,3-4,7,17H,2,5-6,8H2,(H,18,19);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRISWLRIUGLGO-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661602 | |

| Record name | 2-{[3-(Trifluoromethyl)phenyl]methyl}-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217652-16-8 | |

| Record name | 2-{[3-(Trifluoromethyl)phenyl]methyl}-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

化学反应分析

(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Using nucleophiles like sodium cyanide (NaCN) or ammonia (NH₃).

Major Products Formed:

Oxidation: Trifluoromethylbenzyl pyrrolidine-2-carboxylic acid.

Reduction: Trifluoromethylbenzyl pyrrolidine-2-ol.

Substitution: Various substituted pyrrolidine derivatives.

科学研究应用

This compound is widely used in scientific research due to its unique chemical structure and properties:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.

Medicine: It is explored for its potential therapeutic effects, including its use in drug discovery and development.

Industry: The compound is utilized in the production of advanced materials and polymers.

作用机制

The mechanism by which (S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

Pathways Involved: It may modulate signaling pathways related to inflammation, metabolism, or cell growth.

相似化合物的比较

Structural and Functional Group Variations

The following table highlights key structural and functional differences between the target compound and analogs:

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| (S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | Pyrrolidine | 3-(Trifluoromethyl)benzyl, carboxylic acid (HCl salt) | 309.71 | Trifluoromethyl, carboxylic acid |

| (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid | Pyrrolidine | 1,3-Benzodioxole, ureido, trifluoromethylphenyl | 466.45 | Ureido, benzodioxole, methyl ester |

| (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester | Pyrrolidine | Methyl ester, propanamide, trifluoromethylpyridinyl | 531.53 | Methyl ester, amide, pyridine |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine | Chloro, methyl | 186.59 (base) | Chloro, pyrimidine |

Key Observations :

- Trifluoromethyl Groups : Present in all except the pyrimidine analog, these groups enhance metabolic stability and lipophilicity .

- Salt vs. Ester Forms : The hydrochloride salt in the target compound improves aqueous solubility compared to methyl esters (e.g., ), which may require hydrolysis for activation .

生物活性

(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound of growing interest in pharmacology due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the biological properties of compounds, making them more effective in various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFNO

- Molecular Weight : 309.71 g/mol

- CAS Number : 1049727-87-8

Pharmacological Significance

The incorporation of the trifluoromethyl group in drug design has been shown to significantly influence biological activity. Studies indicate that compounds containing this moiety often exhibit enhanced potency against various biological targets, including enzymes and receptors.

The mechanisms through which this compound exerts its effects are not fully elucidated. However, similar compounds have been associated with:

- Inhibition of specific enzymes (e.g., reverse transcriptase)

- Modulation of neurotransmitter uptake

- Antimicrobial activity against a range of pathogens

Antimicrobial Activity

Research has shown that compounds with a trifluoromethyl group can exhibit significant antimicrobial properties. For instance, studies on related compounds indicate that they effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound | Target Organism | MIC (μg/ml) |

|---|---|---|

| Compound A | S. aureus | 2 |

| Compound B | E. coli | 4 |

While specific data for this compound is limited, the structural similarities suggest potential efficacy in similar applications.

Case Study: Anticancer Activity

Recent studies have focused on the anticancer potential of pyrrolidine derivatives. For example, a related compound demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231), with IC values in the micromolar range.

| Cell Line | IC (μM) |

|---|---|

| MCF-7 | 0.48 |

| MDA-MB-231 | 0.78 |

These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation.

准备方法

Nucleophilic Substitution Route

- Step 1: Reaction of L-proline or a protected pyrrolidine derivative with 3-(trifluoromethyl)benzyl bromide under basic conditions to form the benzylated pyrrolidine intermediate.

- Step 2: Chiral auxiliary protection (e.g., tert-butoxycarbonyl, Boc) is applied to maintain stereochemical integrity at the 2-position.

- Step 3: Deprotection under acidic conditions (e.g., trifluoroacetic acid) followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Reaction conditions: Typically conducted in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from 0°C to 100°C, depending on the step. Catalysts such as palladium complexes may be used in hydrogenation steps to enhance enantiomeric purity.

Alternative Route via Pyrrolidine and Benzaldehyde

- Step 1: Condensation of 3-(trifluoromethyl)benzaldehyde with pyrrolidine under catalytic conditions to form the intermediate imine.

- Step 2: Reduction of the imine to the corresponding amine.

- Step 3: Introduction of the carboxylic acid group at the 2-position, often via carboxylation or oxidation reactions.

- Step 4: Conversion to hydrochloride salt.

This route emphasizes the use of aldehyde precursors and may involve catalytic hydrogenation or reduction agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Use of Organolithium Reagents and Formylation (Advanced Method)

A reported advanced synthetic method involves:

- Generation of a lithiated pyrrolidine intermediate using n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) at low temperatures (-78°C).

- Formylation: Addition of formic pivalic anhydride to introduce formyl groups selectively.

- Subsequent acidic treatment: With trifluoroacetic acid (TFA) to remove protecting groups and yield pyrrolidine derivatives.

- Purification: Column chromatography to isolate the desired product with high yield (75–90%).

This method allows precise control over stereochemistry and functional group placement and is suitable for scale-up in pharmaceutical manufacturing.

Reaction Parameters and Optimization

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation | 3-(Trifluoromethyl)benzyl bromide + L-proline or pyrrolidine, base, solvent (THF/DMF), 0–100°C | Introduces benzyl group |

| 2 | Protection/Deprotection | Boc anhydride for protection; TFA for deprotection | Maintains chiral integrity |

| 3 | Salt formation | HCl in aqueous medium | Enhances solubility and stability |

| 4 | Reduction (optional) | LiAlH4 or NaBH4 | Converts intermediates if needed |

| 5 | Organolithium-mediated formylation | nBuLi or LDA at -78°C, formic pivalic anhydride | For advanced functionalization |

Analytical and Purity Considerations

- Chiral HPLC: Used to confirm enantiomeric excess (>99% purity achievable).

- NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms structure, especially the trifluoromethyl group and stereochemistry.

- LC-MS: Confirms molecular weight (expected m/z ~309.7 for the hydrochloride salt).

- X-ray crystallography: Occasionally employed for stereochemical confirmation.

Research Findings and Yield Data

- Yields for the key steps range from 75% to over 90% depending on the method and scale.

- Microwave-assisted alkylation can reduce reaction times significantly (e.g., 30 minutes versus 12 hours conventionally).

- Use of acid-labile Boc groups facilitates efficient deprotection without racemization.

- Enantiomeric purity is maintained through careful temperature control and choice of protecting groups.

Summary Table of Preparation Methods

| Method | Key Features | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Nucleophilic substitution | Simple, uses benzyl bromide and L-proline | 80–90 | Straightforward, scalable | Requires chiral resolution steps |

| Aldehyde condensation & reduction | Uses 3-(trifluoromethyl)benzaldehyde | 70–85 | Direct introduction of benzyl group | Multi-step, sensitive to conditions |

| Organolithium formylation | Low temperature, precise functionalization | 75–90 | High stereochemical control | Requires inert atmosphere, low temp |

常见问题

Q. What are the standard synthetic routes for (S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride?

The synthesis typically involves:

- Nucleophilic substitution : Reacting a pyrrolidine precursor with 3-(trifluoromethyl)benzyl bromide under basic conditions to introduce the benzyl group .

- Chiral resolution : Using chiral auxiliaries (e.g., tert-butoxycarbonyl, Boc) to ensure stereochemical integrity at the 2-position, followed by acidic deprotection to yield the hydrochloride salt .

- Catalytic hydrogenation : Reducing intermediates under hydrogen gas with palladium catalysts to achieve high enantiomeric purity (>99%) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- LCMS/HPLC : For purity assessment and retention time analysis (e.g., LCMS m/z 531 [M-H]⁻, retention time 0.88 minutes in a C18 column) .

- NMR spectroscopy : To confirm stereochemistry and structural integrity (e.g., ¹H/¹³C NMR for benzyl group protons and trifluoromethyl signals) .

- Chiral chromatography : To verify enantiomeric purity using columns like Chiralpak AD-H or OD-H .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis and scale-up?

- Chiral derivatization : Use Boc-protected intermediates to stabilize the chiral center during reactions .

- Dynamic kinetic resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization .

- Quality control : Implement chiral HPLC with reference standards to detect impurities below 0.1% .

Q. What methodologies are used to evaluate biological activity and structure-activity relationships (SAR)?

- In vitro assays : Screen against target receptors (e.g., GPCRs, ion channels) using radioligand binding assays or fluorescence polarization .

- SAR analysis : Compare analogs with modified substituents (Table 1) to identify critical functional groups.

Q. How should researchers address discrepancies in reported biological data for this compound?

- Batch-to-batch variability : Characterize impurities (e.g., diastereomers, residual solvents) via LCMS and NMR .

- Assay conditions : Standardize protocols (e.g., buffer pH, incubation time) to minimize variability .

- Meta-analysis : Cross-reference data from multiple studies (e.g., patent examples vs. academic reports) to identify consensus trends .

Experimental Design Considerations

Q. What strategies optimize yield in multi-step syntheses?

Q. How can computational tools enhance research efficiency?

- Molecular docking : Predict binding modes with target proteins (e.g., docking scores correlate with IC₅₀ values) .

- DFT calculations : Analyze electronic effects of the trifluoromethyl group on reactivity and stability .

Data Interpretation and Validation

Q. How to validate the compound’s role in observed pharmacological effects?

- Knockout/knockdown studies : Use siRNA or CRISPR to confirm target specificity .

- Metabolite profiling : Identify degradation products via high-resolution LCMS to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。